N-(pyridin-2-ylmethyl)propan-1-amine
Overview
Description
N-(pyridin-2-ylmethyl)propan-1-amine: is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine moiety via a methylene bridge
Mechanism of Action
Target of Action
It’s known that aminopyridines, to which this compound belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
The compound is part of the aminopyridines class, which is known to have varied medicinal applications .
Pharmacokinetics
The compound’s predicted boiling point is 2200±150 °C, and its predicted density is 0954±006 g/cm3 .
Result of Action
Compounds in the aminopyridines class, to which this compound belongs, are known to have significant biological and therapeutic value .
Action Environment
The reaction conditions for its synthesis are mild and metal-free .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(pyridin-2-ylmethyl)propan-1-amine involves the reductive amination of pyridine-2-carbaldehyde with propan-1-amine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated pyridine derivative with propan-1-amine. This reaction can be carried out under basic conditions using a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger-scale synthesis. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(pyridin-2-ylmethyl)propan-1-amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often used in substitution reactions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(pyridin-2-ylmethyl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of ligands for coordination chemistry.
Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological targets. It is also used in the development of potential therapeutic agents.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of catalysts for various chemical processes.
Comparison with Similar Compounds
- N-(pyridin-3-ylmethyl)propan-1-amine
- N-(pyridin-4-ylmethyl)propan-1-amine
- N-(pyridin-2-ylmethyl)butan-1-amine
Uniqueness: N-(pyridin-2-ylmethyl)propan-1-amine is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The 2-position of the pyridine ring allows for specific interactions that may not be possible with other positional isomers. Additionally, the propan-1-amine moiety provides a flexible linker that can be modified to enhance the compound’s properties.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGLVVRVXFLHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406029 | |
Record name | N-(pyridin-2-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51639-59-9 | |
Record name | N-(pyridin-2-ylmethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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